molecular formula C12H18N2O3S B13157741 (1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

(1S)-1-[4-(morpholin-4-ylsulfonyl)phenyl]ethanamine

Cat. No.: B13157741
M. Wt: 270.35 g/mol
InChI Key: BTHINPVZOYUHBK-JTQLQIEISA-N
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Description

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is a compound that features a morpholine ring, a sulfonyl group, and an ethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine typically involves the following steps:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and the use of automated reactors can enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfonic acids.

    Reduction: The compound can be reduced to form corresponding amines or alcohols.

    Substitution: The ethanamine moiety can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides or sulfonyl chlorides in the presence of a base.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines or alcohols.

    Substitution: Various substituted ethanamine derivatives.

Scientific Research Applications

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The morpholine ring may enhance the compound’s binding affinity and selectivity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(1S)-1-[4-(Morpholine-4-sulfonyl)phenyl]ethan-1-amine is unique due to the combination of its morpholine ring and sulfonyl group, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions with various molecular targets.

Properties

Molecular Formula

C12H18N2O3S

Molecular Weight

270.35 g/mol

IUPAC Name

(1S)-1-(4-morpholin-4-ylsulfonylphenyl)ethanamine

InChI

InChI=1S/C12H18N2O3S/c1-10(13)11-2-4-12(5-3-11)18(15,16)14-6-8-17-9-7-14/h2-5,10H,6-9,13H2,1H3/t10-/m0/s1

InChI Key

BTHINPVZOYUHBK-JTQLQIEISA-N

Isomeric SMILES

C[C@@H](C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Canonical SMILES

CC(C1=CC=C(C=C1)S(=O)(=O)N2CCOCC2)N

Origin of Product

United States

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